molecular formula C8H7F2NO2 B15295475 2-(Difluoromethyl)pyridine-5-acetic acid CAS No. 1211540-34-9

2-(Difluoromethyl)pyridine-5-acetic acid

Cat. No.: B15295475
CAS No.: 1211540-34-9
M. Wt: 187.14 g/mol
InChI Key: GFGQFWRGVQFCKE-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)pyridine-5-acetic acid is a fluorinated organic compound that has garnered significant attention in various fields of scientific research. The incorporation of fluorine atoms into organic molecules often results in enhanced biological activity, metabolic stability, and lipophilicity, making such compounds valuable in medicinal chemistry and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)pyridine-5-acetic acid typically involves the introduction of a difluoromethyl group into the pyridine ring. One common method is the direct C-H difluoromethylation of pyridines using difluorocarbene reagents. This process can be catalyzed by transition metals such as palladium or copper . Another approach involves the use of oxazino pyridine intermediates, which can be transformed into difluoromethylated pyridines through radical processes .

Industrial Production Methods: Industrial production of fluorinated pyridines, including this compound, often relies on metal-catalyzed cross-coupling reactions. These methods are efficient and scalable, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)pyridine-5-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and reduced pyridine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)pyridine-5-acetic acid involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes, enhancing the compound’s binding affinity and biological activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2-(Difluoromethyl)pyridine-5-acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable hydrogen bonds and its enhanced metabolic stability make it a valuable compound in various research applications .

Properties

CAS No.

1211540-34-9

Molecular Formula

C8H7F2NO2

Molecular Weight

187.14 g/mol

IUPAC Name

2-[6-(difluoromethyl)pyridin-3-yl]acetic acid

InChI

InChI=1S/C8H7F2NO2/c9-8(10)6-2-1-5(4-11-6)3-7(12)13/h1-2,4,8H,3H2,(H,12,13)

InChI Key

GFGQFWRGVQFCKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CC(=O)O)C(F)F

Origin of Product

United States

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